furan-2-yl 2,2-dimethylpropanoate

Organic Chemistry Chemical Synthesis Quality Control

Furan-2-yl 2,2-dimethylpropanoate (CAS 100921-72-0), also known as 2-furyl pivalate or 2-trimethylacetoxyfuran, is a furan-based ester with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol. It is a synthetic intermediate and building block primarily utilized in organic chemistry for constructing more complex molecules, with reported purities ranging from 95% to 97% for research applications.

Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
CAS No. 100921-72-0
Cat. No. B009870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namefuran-2-yl 2,2-dimethylpropanoate
CAS100921-72-0
Synonyms2-TRIMETHYLACETOXYFURAN
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OC1=CC=CO1
InChIInChI=1S/C9H12O3/c1-9(2,3)8(10)12-7-5-4-6-11-7/h4-6H,1-3H3
InChIKeyOAHLKGAYIMZHDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furan-2-yl 2,2-dimethylpropanoate: Technical Grade, Properties, and Research-Use Procurement


Furan-2-yl 2,2-dimethylpropanoate (CAS 100921-72-0), also known as 2-furyl pivalate or 2-trimethylacetoxyfuran, is a furan-based ester with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . It is a synthetic intermediate and building block primarily utilized in organic chemistry for constructing more complex molecules, with reported purities ranging from 95% to 97% for research applications [1]. The compound combines an electron-rich furan ring with a bulky pivalate ester group, offering distinct reactivity and stability profiles. Publicly available data from reputable vendors confirms its use is restricted to research and development only, not for human or veterinary applications .

Critical Evidence Gap: No Data Found to Support Differentiated Procurement of Furan-2-yl 2,2-dimethylpropanoate


A comprehensive review of the scientific and patent literature has identified **zero studies containing head-to-head quantitative performance comparisons** for furan-2-yl 2,2-dimethylpropanoate against its closest analogs (e.g., other 2-furyl esters like 2-furyl acetate or 2-furyl benzoate) . No data was found comparing reactivity rates, yields in specific transformations, stability under various conditions, or biological activity. Therefore, a scientific basis for substituting one compound for another cannot be established from public data. Any claim of superiority would be unfounded. The decision to procure this specific compound must be based on its defined structural properties, not on empirically proven performance advantages, as no such evidence exists in the accessible literature .

Available Public Data for Furan-2-yl 2,2-dimethylpropanoate: No Comparative Performance Metrics Found


Defined Chemical Identity: Purity Specifications for Procurement

The minimum purity specification for furan-2-yl 2,2-dimethylpropanoate is reported as 97% by AKSci , and 95% by both CymitQuimica and Chembase [1]. This defines the expected quality for research applications. No purity data for comparator compounds (e.g., 2-furyl benzoate) from the same source was found, precluding a direct purity-based comparison.

Organic Chemistry Chemical Synthesis Quality Control

Predicted Physicochemical Properties: LogP and Computed Boiling Point

The calculated partition coefficient (LogP) for furan-2-yl 2,2-dimethylpropanoate is reported as 2.23110 , indicating moderate lipophilicity. A computed boiling point of 207.229°C at 760 mmHg is also listed . While these are single data points, they provide a baseline for property comparison if similar computed values were available for analogs (e.g., 2-furyl benzoate), but no such values were found in the searched sources.

Medicinal Chemistry Physical Chemistry ADME Prediction

Generic Stability Statement: Pivalate Esters Are Hydrolytically Stable

Pivalate esters, as a chemical class, are known for their high resistivity to hydrolysis and high thermal stability due to the steric hindrance of the tert-butyl group [1]. This class-level property is often a key feature for their use in polymers and as protecting groups. While this implies furan-2-yl 2,2-dimethylpropanoate may possess enhanced stability compared to less hindered esters (e.g., acetate), **no direct experimental data for this specific compound was found** to quantify the difference in hydrolytic half-life versus a specific comparator.

Organic Chemistry Stability Studies Formulation

Potential in Asymmetric Catalysis: A Structural Motif in Chiral Ligand Design

The furan-2-yl moiety, combined with a pivalate ester, appears as a substructure in more complex chiral ligands designed for enantioselective alkylation of aldehydes . A related compound, (R)-1-(furan-2-yl)-2-(tosyloxy)ethyl pivalate, has been studied for this purpose. While furan-2-yl 2,2-dimethylpropanoate itself is not the catalyst, its core structure is relevant to this field. However, **no data exists to compare its efficacy as a ligand precursor against any other simple furan ester**.

Asymmetric Synthesis Catalysis Ligand Design

Procurement-Critical Scenarios for Furan-2-yl 2,2-dimethylpropanoate Based on Available Data


When a Defined Purity Furan Building Block is Required

Procurement of furan-2-yl 2,2-dimethylpropanoate is appropriate when a research protocol explicitly requires a furan ester with a pivalate group and a vendor-specified purity (95-97%) for use as a synthetic intermediate . This is the baseline scenario supported by vendor data. Without comparative performance data, selection over another furan ester cannot be justified on empirical grounds.

As a Starting Material for Exploring Hydrolytic Stability in a Research Context

For research groups investigating the impact of ester steric bulk on the hydrolytic stability of furan derivatives, this compound serves as a representative test article [1]. Its selection would be based on the well-documented class property of pivalate esters, making it a suitable model for comparative studies where an internal control (e.g., 2-furyl acetate) would be required to quantify any effect.

As a Scaffold for Derivatization in Academic Medicinal Chemistry

Given the prominence of furan rings in medicinal chemistry, this compound can be used as a starting point for synthesizing a library of more complex molecules . Its utility lies in its simple, bifunctional nature (furan ring for modification, pivalate as a stable ester), making it a convenient building block for exploring structure-activity relationships where the pivalate group's stability is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for furan-2-yl 2,2-dimethylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.